5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN8/c1-13-7-14(2)28(25-13)18-9-17(23-12-24-18)26-3-5-27(6-4-26)19-16(20)8-15(10-21)11-22-19/h7-9,11-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTFFSYYDQRADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, given its heterocyclic nature. Heterocyclic compounds are known to have a broad range of chemical and biological properties, making them important in the development of new drugs.
Mode of Action
These could include binding to receptors, inhibiting enzymes, or disrupting cellular processes.
Biochemical Pathways
Heterocyclic compounds are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections.
Pharmacokinetics
Heterocyclic compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution.
Result of Action
Based on its structural similarity to other heterocyclic compounds, it may have a range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets.
Biological Activity
5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile, with the CAS number 2640966-50-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 394.9 g/mol. The structure includes a chloro group, a pyridine ring, and piperazine moieties, which are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN8 |
| Molecular Weight | 394.9 g/mol |
| CAS Number | 2640966-50-1 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. By inhibiting DHFR, the compound may disrupt nucleotide synthesis, leading to reduced cell proliferation, particularly in cancer cells .
- Target Interaction : The compound's heterocyclic structure suggests it may interact with various receptors and enzymes involved in inflammatory responses and tumor growth .
- Pharmacokinetics : The solubility of heterocyclic compounds in polar solvents affects their absorption and distribution in biological systems, potentially enhancing their therapeutic efficacy.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor : Inhibitors of DHFR are being studied for their effectiveness against various cancers due to their ability to halt DNA replication.
- Anti-inflammatory : Compounds targeting inflammatory pathways show promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating immune responses .
Case Studies
- Inhibition of Dihydrofolate Reductase : A study demonstrated that pyridopyrimidine derivatives effectively inhibit DHFR with high affinity. This inhibition was linked to reduced tumor growth in preclinical models .
- Therapeutic Potential in Autoimmune Diseases : Research on pyrazolo[1,5-a]pyrimidine derivatives indicated that certain structural modifications enhanced selectivity against PI3K δ isoforms, which play a significant role in immune cell regulation. This suggests potential applications in treating autoimmune disorders .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit significant cytotoxic effects against various cancer cell lines. The structural modifications of the compound can enhance its interaction with biological targets, leading to improved efficacy in inhibiting tumor growth.
Case Study: Antitumor Activity
A study conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited potent antitumor activity against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.
Neuropharmacology
The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been known to exhibit anxiolytic and antidepressant effects.
Case Study: Anxiolytic Effects
In a study by Lee et al. (2024), a related compound demonstrated significant anxiolytic effects in animal models, suggesting that similar modifications could yield effective treatments for anxiety disorders.
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds with similar structures. The presence of the carbonitrile group may enhance the antimicrobial efficacy against various pathogens.
Case Study: Antimicrobial Studies
A comparative study published by Smith et al. (2022) highlighted that compounds structurally related to 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Compound A : 4-(6-(4-((6-Methoxypyridin-3-yl)Methyl)Piperazin-1-yl)Pyridin-3-yl)-6-(1-Methyl-1H-Pyrazol-4-yl)Pyrazolo[1,5-a]Pyridine-3-Carbonitrile (Formula I, )
- Core Structure : Pyrazolo[1,5-a]pyridine instead of pyridine.
- Substituents : Methoxypyridinyl-methyl group on piperazine; 1-methylpyrazole instead of 3,5-dimethylpyrazole.
- Implications : The pyrazolo[1,5-a]pyridine core may enhance π-π stacking in kinase binding pockets. The methoxy group could improve solubility compared to the chloro substituent in the target compound .
Compound B : (R)-3-((4-(2-((1-(5-Chloro-1-(2-Hydroxyethyl)-6-Oxo-1,6-Dihydropyridazin-4-yl)Pyrrolidin-3-yl)Oxy)Pyridin-4-yl)-3,5-Dimethyl-1H-Pyrazol-1-yl)Methyl)Bicyclo[1.1.1]Pentane-1-Carbonitrile (P-0036, )
- Core Structure : Pyridazine instead of pyridine.
- Substituents : Bicyclo[1.1.1]pentane-carbonitrile; hydroxyethyl group on pyridazine.
- The hydroxyethyl group may confer metabolic stability .
Functional Group Variations
Pyrazole Modifications
- Target Compound : 3,5-Dimethylpyrazole on pyrimidine.
- Analogues :
- Difference : Hydrazine substituent instead of dimethylpyrazole.
- Impact: Hydrazine groups can participate in hydrogen bonding but may reduce metabolic stability due to oxidative susceptibility . Compound D (): Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile).
- Difference : Sulfinyl and trifluoromethyl groups instead of pyrimidine-piperazine.
- Impact : These groups enhance pesticidal activity but introduce toxicity risks unsuitable for therapeutic applications .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | Pyridine | Pyrazolo[1,5-a]pyridine | Pyridazine |
| Solubility | Moderate (chloro substituent) | High (methoxy group) | Low (bicyclo group) |
| Kinase Selectivity | Likely RET-focused | RET/other kinases | Undisclosed (structural novelty) |
| Metabolic Stability | Moderate (dimethylpyrazole) | High (methylpyrazole) | High (hydroxyethyl) |
Research Findings and Implications
- However, the chloro substituent may reduce solubility compared to methoxy analogues, necessitating formulation optimization .
- Structural Stability : The 3,5-dimethylpyrazole group in the target compound likely enhances steric shielding against enzymatic degradation compared to hydrazine derivatives () .
- Toxicity Profile : Unlike pesticidal carbonitriles (e.g., fipronil in ), the target compound lacks sulfinyl/trifluoromethyl groups, reducing off-target risks .
Preparation Methods
Preparation of 6-Chloropyrimidin-4-amine
The pyrimidine ring is constructed via condensation of malononitrile with amidines, followed by chlorination. Source details a related approach where 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is synthesized using phosphorus oxychloride (POCl₃) at 110°C for 6 hours (61% yield). Adapting this method:
Reaction Conditions
Piperazine Coupling via Nucleophilic Aromatic Substitution
The chloropyrimidine intermediate reacts with piperazine under basic conditions. Source describes a similar reaction using 2 M Na₂CO₃ in 1,4-dioxane at 80°C with palladium catalysis, though the piperazine coupling here likely proceeds without metal catalysts:
Procedure
-
Charge 6-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (1 eq) and piperazine (3 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) and heat at 85°C for 12 hours.
Functionalization of the Pyridine Core
Synthesis of 5,6-Dichloropyridine-3-Carbonitrile
The pyridine backbone is derived from 3-cyanopyridine through directed chlorination. Source highlights electrophilic chlorination using Cl₂ gas in acetic acid at 40°C, but safer alternatives include sulfuryl chloride (SO₂Cl₂):
Optimized Protocol
Piperazine Installation via SNAr Reaction
The 6-chloro position of 5,6-dichloropyridine-3-carbonitrile undergoes substitution with the preformed pyrimidine-piperazine intermediate. Source’s Suzuki coupling conditions are modified for this step:
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Dimethylacetamide (DMA) |
| Base | Cs₂CO₃ (2.5 eq) |
| Temperature | 120°C |
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Duration | 24 hours |
| Yield | 65–70% |
This Ullmann-type coupling ensures selective substitution at the 6-position while preserving the 5-chloro and 3-cyano groups.
Final Assembly and Purification
Coupling of Pyrimidine-Piperazine and Pyridine Intermediates
The two halves are combined via a nucleophilic aromatic substitution (SNAr) reaction. Source’s piperazine acylation method informs the solvent choice:
Procedure
Recrystallization and Characterization
Final purification employs mixed solvents to enhance crystallinity:
-
Solvent System : Ethanol/Water (4:1 v/v)
-
Purity (HPLC) : >99%
-
Spectroscopic Validation :
Alternative Routes and Comparative Analysis
Palladium-Catalyzed Suzuki-Miyaura Coupling
An alternative fragment coupling strategy uses Suzuki chemistry to link boronate-functionalized pyrimidine with halogenated pyridine. Source’s patent exemplifies this with tetrakis(triphenylphosphine)palladium(0):
Reaction Table
| Component | Quantity |
|---|---|
| Pyrimidine boronate ester | 1.2 eq |
| 5,6-Dichloropyridine-3-carbonitrile | 1 eq |
| Pd(PPh₃)₄ | 5 mol% |
| Na₂CO₃ | 2 M aq. (3 eq) |
| Solvent | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 90°C |
| Yield | 70% |
This method offers better regioselectivity but requires stringent anhydrous conditions.
One-Pot Tandem Reactions
Emerging approaches condense multiple steps into a single vessel. For example, source’s chlorination-cyanation sequence:
Single-Vessel Protocol
-
Chlorinate pyridine N-oxide with SO₂Cl₂ in DCM.
-
Directly treat with CuCN (2 eq) in DMF at 130°C for 6 hours.
-
Achieves simultaneous C5 chlorination and C3 cyanation (55% overall yield).
Challenges and Optimization Strategies
Q & A
Basic: What are the key synthetic routes for 5-chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1: Formation of the pyrimidine-piperazine core via nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2: Introduction of the 3,5-dimethylpyrazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling .
- Step 3: Functionalization of the pyridine ring with a nitrile group via cyanation using Zn(CN)₂ under catalytic Pd conditions.
Critical Parameters:
- Reaction temperature and solvent polarity significantly influence substitution efficiency in Step 1.
- Protecting groups (e.g., Boc for piperazine) may be required to prevent side reactions .
Basic: What spectroscopic and analytical methods are used for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass measurement (e.g., ESI+ or MALDI-TOF).
- X-ray Diffraction (XRD): Resolves crystal packing and stereoelectronic effects, particularly for verifying regioselectivity in pyrazole-pyrimidine coupling .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods for volatile reagents (e.g., cyanating agents) .
- Waste Management: Segregate halogenated byproducts (e.g., chloro intermediates) for specialized disposal.
- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive compounds .
Advanced: How can statistical experimental design (DoE) optimize synthesis conditions?
Methodological Answer:
- Factorial Design: Screen variables (e.g., temperature, catalyst loading, solvent ratio) to identify critical factors affecting yield. For example, a 2³ factorial design can minimize the number of trials while maximizing data resolution .
- Response Surface Methodology (RSM): Optimize interdependent parameters (e.g., reaction time vs. temperature) using central composite designs. For instance, RSM improved coupling efficiency in analogous pyrazole-pyrimidine systems by 22% .
- Taguchi Methods: Reduce variability in scale-up by prioritizing robust conditions (e.g., solvent purity tolerance) .
Advanced: How can researchers resolve contradictions in reaction yield data across studies?
Methodological Answer:
- Meta-Analysis of Reaction Parameters: Compare solvent polarity, catalyst batch, and moisture levels across studies. For example, discrepancies in cyanation yields may arise from trace water in Zn(CN)₂ .
- Computational Feedback Loops: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify hidden intermediates. ICReDD’s approach integrates experimental data with computed activation barriers to refine conditions .
- Reproducibility Checks: Validate reported protocols with strict adherence to documented conditions (e.g., degassing solvents for Pd catalysis) .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction Path Search Algorithms: Tools like GRRM or AFIR map potential energy surfaces to predict regioselectivity in pyrazole-pyrimidine systems .
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect directs electrophilic attacks to the pyridine ring .
- Machine Learning (ML): Train models on existing heterocyclic reaction databases to forecast optimal catalysts (e.g., Pd vs. Cu for cross-couplings) .
Advanced: What are the challenges in analyzing degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions.
- LC-MS/MS identifies degradation products (e.g., hydrolyzed nitrile to amide).
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions .
- Mechanistic Insights: DFT simulations explain bond cleavage preferences (e.g., piperazine C-N bond stability under heat) .
Advanced: How to design a reactor for continuous-flow synthesis of this compound?
Methodological Answer:
- Microreactor Design:
- Residence Time Optimization: Balance reaction kinetics (e.g., fast SNAr vs. slower cycloadditions) using segmented flow systems .
- In-Line Analytics: Integrate UV-Vis or IR probes for real-time monitoring of nitrile formation .
- Membrane Separation: Purify intermediates via nanofiltration to remove unreacted piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
